molecular formula C13H14ClNO3 B6455064 methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 63675-06-9

methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6455064
CAS No.: 63675-06-9
M. Wt: 267.71 g/mol
InChI Key: SRGQZAJHBOPELM-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a methyl ester, a ketone, and a 2-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 2-chloro-4-methylphenyl group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, altering their function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-(2-chloro-4-methylphenyl)-5-hydroxypyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of both a chloro and a methyl group on the phenyl ring, along with the ketone and ester functionalities, provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

methyl 1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8-3-4-11(10(14)5-8)15-7-9(6-12(15)16)13(17)18-2/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQZAJHBOPELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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